molecular formula C6H4ClN3 B1365105 8-Chloroimidazo[1,2-a]pyrazine CAS No. 69214-33-1

8-Chloroimidazo[1,2-a]pyrazine

Cat. No.: B1365105
CAS No.: 69214-33-1
M. Wt: 153.57 g/mol
InChI Key: PREWHWRWNMLCNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Chloroimidazo[1,2-a]pyrazine is a bicyclic heteroaromatic compound featuring a fused imidazole and pyrazine ring system with a chlorine substituent at the 8-position (Fig. 1). This scaffold is a versatile building block in medicinal chemistry and materials science due to its structural rigidity, tunable electronic properties, and diverse reactivity . Its derivatives are explored for applications ranging from kinase inhibition (e.g., CDK9) to antiviral agents and fluorescent probes . The chlorine atom at position 8 enhances electrophilicity, facilitating further functionalization via cross-coupling or nucleophilic substitution reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloroimidazo[1,2-a]pyrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-chloropyrazine with imidazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and stringent quality control measures are essential to maintain the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

8-Chloroimidazo[1,2-a]pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminoimidazo[1,2-a]pyrazine derivative, while oxidation can produce a corresponding N-oxide .

Scientific Research Applications

Medicinal Chemistry

8-Chloroimidazo[1,2-a]pyrazine is primarily utilized as a scaffold for the development of kinase inhibitors and other therapeutic agents. Its chlorine substitution enhances binding affinity and specificity towards various molecular targets.

  • Case Study : A series of substituted imidazo[1,2-a]pyrazines were identified as selective negative modulators of α-amino-3-hydroxy-5-methylisoxazole-4-propionate receptors (AMPARs). These compounds demonstrated significant potential in treating neurological disorders by modulating glutamate signaling pathways .
CompoundTargetActivityReference
Imidazo[1,2-a]pyrazine 5AMPAR/γ-8High potency
JNJ-61432059AMPAR/γ-8Seizure protection

Material Science

The compound is being explored for its potential in creating novel materials with unique electronic properties. Its heterocyclic nature allows for the manipulation of electronic characteristics, which can be beneficial in developing advanced materials.

Biological Studies

In biological research, this compound serves as a probe in studying various biological pathways and interactions. It has been employed to investigate enzyme inhibition and receptor modulation.

  • Case Study : Research demonstrated that 8-chloro derivatives can inhibit bacterial ATPases, showcasing their potential as antibacterial agents . This application highlights the compound's versatility beyond traditional medicinal chemistry.

Mechanism of Action

The mechanism of action of 8-Chloroimidazo[1,2-a]pyrazine involves its interaction with specific molecular targets. In medicinal chemistry, it often acts as an inhibitor of certain enzymes or receptors. The chlorine atom enhances its binding affinity and specificity towards these targets. The compound can modulate various signaling pathways, leading to its therapeutic effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues of 8-chloroimidazo[1,2-a]pyrazine include derivatives with halogen, methyl, or aryl substituents at positions 2, 3, 6, or 8 (Table 1). These modifications significantly alter physicochemical and biological properties:

Compound Substituents Key Properties Reference
8-Chloro-2-methylimidazo[1,2-a]pyrazine 8-Cl, 2-Me Enhanced metabolic stability; evaluated in receptor binding studies
6-Bromo-8-chloroimidazo[1,2-a]pyrazine 6-Br, 8-Cl Increased steric bulk; potential for halogen bonding in protein interactions
3-Bromo-8-chloroimidazo[1,2-a]pyrazine 3-Br, 8-Cl Electron-withdrawing effect; modulates fluorescence in optical applications
8-(1-Piperazinyl)imidazo[1,2-a]pyrazine 8-piperazinyl High α2-adrenergic receptor selectivity (Ki = 1.2 nM)
8-Arylated imidazo[1,2-a]pyrazines (27a–c) 8-aryl (e.g., 4-MeOPh) Improved CDK9 inhibition (IC50: 5.12–7.88 µM)

Key Observations :

  • Position 8 : Chlorine or piperazinyl groups enhance electrophilicity and receptor affinity .
  • Position 3 : Electron-withdrawing halides (e.g., Br) induce hypsochromic shifts in fluorescence, while electron-donating groups (e.g., Me) cause bathochromic shifts .
2.2.1. Kinase Inhibition and Anticancer Activity

Imidazo[1,2-a]pyrazines with 2-phenyl-3-amine substituents exhibit CDK9 inhibition (Table 2):

Compound Substituents CDK9 IC50 (µM) Cytotoxicity (IC50, µM, HCT116) Reference
2c 2-Ph, 3-benzylamine 0.31 0.89
4c 2-thiophen-3-yl, 3-benzylamine 0.71 1.12
1d 2-Ph, 3-(4-MeOPh) 1.04 >10

Key Findings :

  • 3-Benzylamine derivatives (2c, 4c) : High CDK9 inhibition correlates with potent cytotoxicity, suggesting a therapeutic window .
  • 4-MeOPh substituents : Reduced activity highlights the importance of electron-donating groups at position 3 .
2.2.2. Antiviral Activity

8-Chloro derivatives show promise against coronaviruses, with structural analogues like 2-phenylimidazo[1,2-a]pyrazin-3-amine inhibiting influenza A virus (IC50: <1 µM) .

Optical Properties

  • Group A (4BP scaffold) : Exhibits strong blue emission (λem = 450 nm) in solution, quenched in solid state due to aggregation-caused quenching (ACQ) .
  • Substituent Effects :
    • 8d (R1 = Cl) : Hypsochromic shift (+10 nm) and increased fluorescence intensity .
    • 8g (R1 = Me) : Bathochromic shift (-15 nm) with reduced intensity .
  • Bioimaging Potential: Fusion of benzene rings (e.g., 5BP derivatives) enhances cell permeability and fluorescence intensity in solution .

Pharmacological Profiles

  • Imidazo[1,2-a]pyrazines vs. Pyridines : The pyrazine core in Sch 32651 (antiulcer agent) shows improved safety over imidazo[1,2-a]pyridines, eliminating adverse effects like hepatotoxicity .
  • α2-Adrenergic Selectivity : 8-Piperazinyl derivatives (e.g., 2a) exhibit 70-fold selectivity for α2 over α1 receptors, attributed to conformational rigidity .

Critical Analysis and Limitations

  • In Vitro vs. In Vivo Discrepancies: 8-Amino derivatives (e.g., RB90740) show potent in vitro cytotoxicity but poor in vivo efficacy due to oxygen-dependent activation .
  • Synthetic Challenges : Regioselective functionalization at position 6 or 8 requires stringent conditions (e.g., NBS bromination) .

Biological Activity

8-Chloroimidazo[1,2-a]pyrazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its potential as an antibacterial and anticancer agent, as well as its role in modulating immune responses.

Chemical Structure and Properties

  • Molecular Formula : C6_6H4_4ClN3_3
  • Molecular Weight : 153.569 g/mol
  • Density : 1.5 g/cm³
  • CAS Number : 69214-33-1

Antibacterial Activity

Research has demonstrated that this compound derivatives can effectively inhibit the activity of bacterial ATPases, particularly the VirB11 ATPase HP0525 from Helicobacter pylori. This enzyme is crucial for the bacterial type IV secretion system, which plays a significant role in the pathogenicity of H. pylori.

Key Findings:

  • A series of derivatives were synthesized and evaluated for their inhibitory effects on HP0525.
  • The most potent compounds exhibited IC50_{50} values ranging from 6 µM to 48 µM, indicating strong inhibition at low concentrations .
CompoundIC50_{50} (µM)Structural Features
1163-aryl substitution
5202-aryl substitution
648Mixed substitution

Anticancer Activity

The compound has also been explored for its anticancer properties. A recent study identified imidazo[1,2-a]pyrazine derivatives as potent inhibitors of ecto-nucleotide triphosphate diphosphohydrolase (ENPP1), an enzyme implicated in cancer progression.

In Vitro Studies:

  • Compound 7 (an imidazo[1,2-a]pyrazine derivative) showed remarkable selectivity and potency against ENPP1 with an IC50_{50} value of approximately 5.70 nM.
  • This inhibition led to enhanced immune responses by stimulating the cGAS-STING pathway, resulting in increased expression of downstream target genes such as IFNB1, CXCL10, and IL6 .

In Vivo Studies:

  • In murine models, treatment with compound 7 combined with anti-PD-1 antibody achieved a tumor growth inhibition rate of 77.7%, demonstrating its potential as an adjunct therapy in cancer immunotherapy .

Antileishmanial Activity

This compound has also been investigated for its antileishmanial properties. A series of derivatives were tested against intracellular amastigotes of Leishmania major.

Results:

  • Some derivatives exhibited significant cytotoxicity against RAW 264.7 macrophages, with IC50_{50} values indicating high toxicity (e.g., compound 22 showed an IC50_{50} of 11.51 µM).
  • The selectivity index (SI), calculated as the ratio of cytotoxicity to activity against amastigotes, was used to evaluate the potential for further development .
CompoundIC50_{50} on RAW (µM)SI Value
2211.51Low
244.69Low

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 8-chloroimidazo[1,2-a]pyrazine and its derivatives?

  • Methodological Answer : this compound is synthesized via cyclization reactions or functionalization of preformed imidazo[1,2-a]pyrazine scaffolds. For example, Pd-catalyzed cross-coupling reactions with aryl boronic acids (Suzuki-Miyaura coupling) are widely used. A representative protocol involves reacting this compound with substituted phenols or aryl boronic acids under Pd catalysis (e.g., Pd(PPh₃)₄) in toluene/Na₂CO₃ at reflux, yielding derivatives like 8-(2,4-dichlorophenyl)-2-ethylimidazo[1,2-a]pyrazine with ~89% efficiency . Alternative routes include acid-catalyzed cyclodehydration of β-hydroxyalkylaminopyrazines .

Q. How are structural ambiguities in substituted this compound derivatives resolved experimentally?

  • Methodological Answer : X-ray crystallography is the gold standard for unambiguous structural confirmation. For instance, regioisomeric products formed during reactions with unsymmetrical o-phenylenediamines (e.g., 4-fluoro-o-phenylenediamine) are resolved via single-crystal X-ray diffraction (CCDC: 1919367) . Complementary techniques include 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR with lanthanide shift reagents (e.g., Eu(fod)₃) to assign chemical shifts and coupling constants (e.g., J5,8>J6,8J_{5,8} > J_{6,8}) .

Q. What analytical techniques validate the purity and functional group tolerance of synthesized derivatives?

  • Methodological Answer : High-resolution mass spectrometry (HRMS-ESI-QTOF) and HPLC (>98% purity) are critical for confirming molecular weights and purity. Functional group compatibility is assessed by monitoring yields across diverse substrates (e.g., halogenated, methoxy, or nitro groups) under standardized conditions (e.g., DBSA/toluene vs. TFA/DMSO for acid-sensitive groups) .

Advanced Research Questions

Q. How do electronic and steric factors influence regioselectivity in electrophilic substitution reactions of this compound?

  • Methodological Answer : Reactivity at positions 3, 5, and 8 is governed by electron density distribution. Theoretical calculations (e.g., Hückel MO theory) predict preferential bromination at position 3 due to higher electron density, followed by positions 5 and 7. Experimental validation via competitive bromination (e.g., NBS in DMF) shows 3,6,8-tribromo derivatives dominate, confirmed by 1H^{1}\text{H}-NMR coupling constants (J=5.0HzJ = 5.0 \, \text{Hz} for ortho protons in monomethoxy analogs) .

Q. What strategies optimize catalytic systems for cross-coupling reactions involving this compound?

  • Methodological Answer : Catalyst selection (Pd vs. Cu), solvent polarity, and base strength significantly impact yields. For example, Pd(PPh₃)₄ in toluene/Na₂CO₃ achieves high efficiency for Suzuki couplings, while iodine catalysis in ethanol enables room-temperature multicomponent reactions with tert-butyl isocyanide and aldehydes (yields >85%) . Solvent screening (polar vs. non-polar) and acid additives (e.g., DBSA) mitigate side reactions in sterically hindered substrates .

Q. How are structure-activity relationships (SAR) evaluated for this compound in neurological targets?

  • Methodological Answer : SAR studies involve synthesizing analogs with varied substituents (e.g., piperazinyl, trifluoromethyl) and testing affinity for receptors like dopamine D₁ or α-adrenergic subtypes. Radioligand displacement assays (e.g., 3H^3\text{H}-clonidine for α₂ receptors) quantify binding constants (KiK_i), while molecular modeling (e.g., conformational energy calculations) rationalizes selectivity. For example, 8-(1-piperazinyl)imidazo[1,2-a]pyrazine exhibits α₂ selectivity 70-fold higher than mianserin .

Biological and Mechanistic Questions

Q. What in vitro assays assess the therapeutic potential of this compound derivatives?

  • Methodological Answer :

  • Acetylcholinesterase (AChE) inhibition : Ellman’s assay with acetylthiocholine iodide quantifies IC₅₀ values (e.g., 8-(piperazin-1-yl) derivatives show IC₅₀ ~10 µM) .
  • Antioxidant activity : DPPH radical scavenging assays measure EC₅₀, with methoxy-substituted analogs showing enhanced activity due to electron-donating groups .
  • Telomerase inhibition : TRAP-Gel assays evaluate inhibition using imidazo[1,2-a]pyrazine derivatives in cancer cell lines .

Q. How do photophysical properties of this compound hybrids enable bioimaging applications?

  • Methodological Answer : Benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrids exhibit aggregation-induced emission (AIE) with deep blue fluorescence (λem=450nm\lambda_{\text{em}} = 450 \, \text{nm}). Substituent effects (e.g., naphtho-fused analogs) enhance quantum yields (Φ=0.42\Phi = 0.42) and photostability. Cell permeability and low phototoxicity are validated via confocal microscopy in live cells .

Properties

IUPAC Name

8-chloroimidazo[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3/c7-5-6-9-2-4-10(6)3-1-8-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PREWHWRWNMLCNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=CN=C(C2=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40437417
Record name 8-chloroimidazo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40437417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69214-33-1
Record name 8-chloroimidazo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40437417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The starting materials are either commercially available or can be synthesized by methods known in the art. Compounds of formula Ia where X is N can be synthesized starting from the known 3-bromo-8-chloro-imidazo[1,2-a]pyrazine (4). Lumma, Jr., W. C.; Randall, W. C.; Cresson, E. L.; Huff, J. R.; Hartman, R. D.; Lyon, T. F. J. Med. Chem. 1983, 26, 357-363. Meurer, L. C.; Tolman, R. L.; Chapin, E. W.; Saperstein, R.; Vicario, P. P.; Zrada, M. M.; MacCoss, M. J. Med. Chem. 1992, 35, 3845-3857. In accordance to Scheme 1 below, 2-amino-3-chloropyrazine (1) can be reacted with 2-bromo-1,1-dimethoxy-ethane (2) to give 8-chloro-imidazo[1,2-a]pyrazine (3) which can be brominated to give 3-bromo-8-chloro-imidazo[1,2-a]pyrazine (4). Compound 4 can be reacted with an appropriate amine (HNR1R2) either in excess or in the presence of another base, such as diisopropyl ethyl amine, in an appropriate solvent, such as ethanol or butanol, between room temperature to reflux to give compound 5. Compound 5 can than be condensed with 2-methylsulfanyl-4-tributylstannanyl-pyrimidine (6) in the presence of a suitable palladium catalyst to give intermediate 7.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Bromoacetaldehyde diethyl acetal (45 ml, 0.29 mol) was treated with water (33 ml) and 48% hydrobromic acid (33 ml) and this mixture was heated at 95° C. for 90 min. The reaction was cooled, diluted with propan-2-ol (300 ml) and treated with sodium hydrogencarbonate (33 g) added in portions. This mixture was stirred for 30 min then filtered. The filtrate was treated with 2-amino-3-chloropyrazine (25 g, 0.19 mol) and then heated at 90° C. for 16 h. The reaction was cooled to ambient temperature, concentrated to about one-third volume and then treated with 48% hydrobromic acid (25 ml). More propan-2-ol (300 ml) was added and the mixture aged for 1 h. The resulting solid was collected by filtration, washed with propan-2-ol and then dissolved in water (500 ml). This solution was made basic by adding solid sodium hydrogencarbonate and then extracted with chloroform (3×250 ml). The organics were combined, dried over anhydrous magnesium sulphate, filtered and concentrated to give a solid. Trituration with diethyl ether afforded 8-chloroimidazo[1,2-a]pyrazine as an off-white solid (18.6 g, 63%): δH (360 MHz, DMSO) 7.73 (1H, d, J 4.5), 7.87 (1H, d, J 1), 8.28 (1H, d, J 1), 8.67 (1H, d, J 4.5).
Quantity
45 mL
Type
reactant
Reaction Step One
Quantity
33 mL
Type
reactant
Reaction Step One
Name
Quantity
33 mL
Type
solvent
Reaction Step One
Quantity
33 g
Type
reactant
Reaction Step Two
Quantity
25 g
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

Bromoacetaldehyde diethyl acetal (200 mL, 1.3 mol) and a solution of 48% HBr (48 ml) are heated at reflux for 1.5 hours, then poured onto a suspension of NaHCO3 (100 g) in propan-2-ol (1.6 L). The resulting solid is filtered off and 2-amino-3-chloropyrazine (51.8 g, 0.4 mol) is added to the solution then heated to reflux, during which time a clear solution forms which precipitates over 2 hours. The reaction mixture is cooled and allowed to stand overnight, and the solid may be collected by filtration and washed with propan-2-ol and Et2O. The solid is added to a saturated solution of NaHCO3 (500 mL) and DCM (1 L). The aqueous layer is separated from the organic solvent and re-extracted with DCM (2×250 mL). The organic layers are combined and dried over MgSO4, filtered and evaporated to dryness, to afford a light brown solid. The propan-2-ol and Et2O liquors from washing the filter cake, are evaporated to give a pale brown solid which is washed with a saturated solution of NaHCO3 and extracted with DCM (X 3). The two solids were combined to afford compound 8-chloro-imidazo[1,2-a]pyrazine (59.1 g, 96%).
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
48 mL
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
1.6 L
Type
solvent
Reaction Step Two
Quantity
51.8 g
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

HBr (48% in H2O) is added to a solution of 2-amino-3-chloropyrazine (1.2 g, 9.26 mmol) and BrCH2CH(OEt)2 (1.6 mL, 10 mmol) in MeOH and H2O (5 mL and 10 mL) at RT. The mixture is stirred for 24 h at RT and then heated to 40° C. for 48 h. The pH is adjusted to 7 with sat. Na2CO3. The mixture is extracted with CH2Cl2. The organic phase is dried over anhydrous Na2SO4. The product is purified by silica gel column chromatography (4% MeOH in CH2Cl2) to give the title compound as an off white solid.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
1.6 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

8-Chloroimidazo[1,2-a]pyrazine
8-Chloroimidazo[1,2-a]pyrazine
8-Chloroimidazo[1,2-a]pyrazine
8-Chloroimidazo[1,2-a]pyrazine
8-Chloroimidazo[1,2-a]pyrazine
8-Chloroimidazo[1,2-a]pyrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.